![molecular formula C18H22N2O5S B8031069 N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B8031069.png)
N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the nitro group and the sulfonamide moiety in this compound suggests potential biological activity, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide typically involves a multi-step process:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by neutralization with a suitable amine.
Alkylation: The final step involves the alkylation of the sulfonamide with tert-butyl chloride and 4-methoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, involving continuous flow reactors for nitration and sulfonation steps to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Major Products:
Reduction of the nitro group: Produces N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-aminobenzene-1-sulfonamide.
Substitution reactions: Can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antibacterial agent due to the presence of the sulfonamide group.
Biological Studies: Used in studies to understand the interaction of sulfonamides with bacterial enzymes.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-aminobenzene-1-sulfonamide: A reduced form of the target compound with an amino group instead of a nitro group.
N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-chlorobenzene-1-sulfonamide: A derivative with a chloro group instead of a nitro group.
Comparison:
N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-aminobenzene-1-sulfonamide: Exhibits different reactivity due to the presence of an amino group, which can participate in different types of chemical reactions compared to the nitro group.
N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-chlorobenzene-1-sulfonamide: The chloro derivative may have different biological activity and chemical reactivity due to the electron-withdrawing nature of the chloro group.
N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-18(2,3)19(13-14-5-9-16(25-4)10-6-14)26(23,24)17-11-7-15(8-12-17)20(21)22/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLPWCVKVDNJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
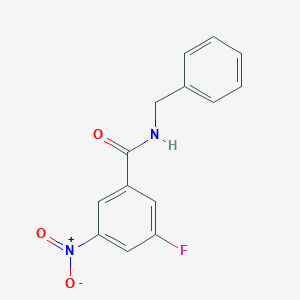
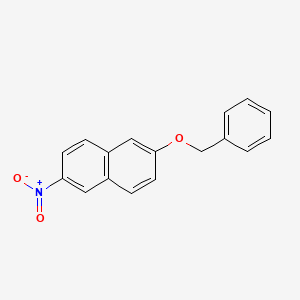
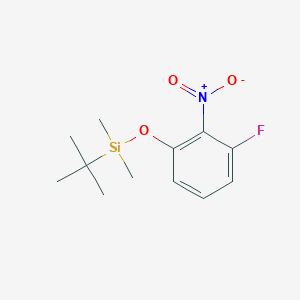

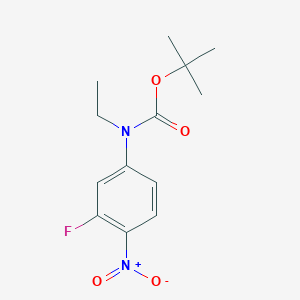
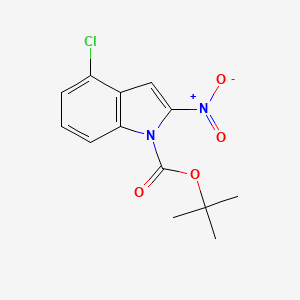
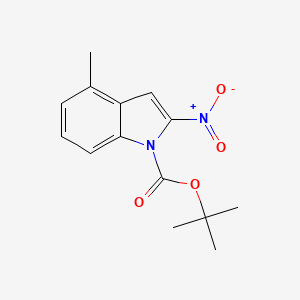
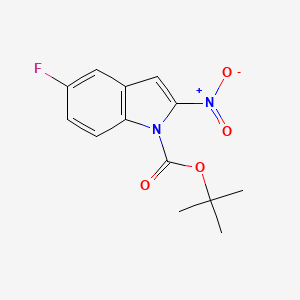
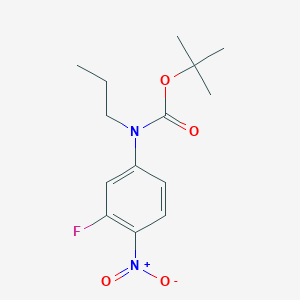
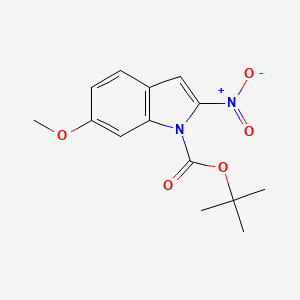
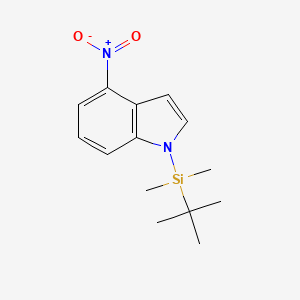
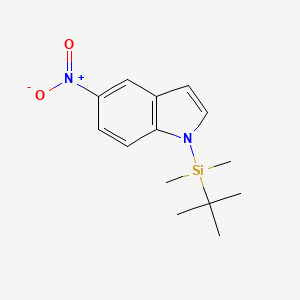
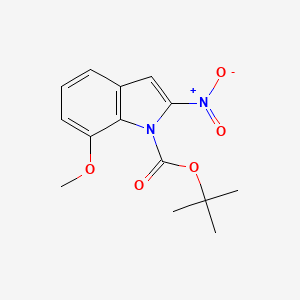
![N-cyclohexyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B8031074.png)
